molecular formula C20H21N3O4S2 B2469922 (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 922479-32-1

(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2469922
CAS No.: 922479-32-1
M. Wt: 431.53
InChI Key: OSOAFSDTCDPUIP-UHFFFAOYSA-N
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Description

The compound "(3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a benzothiazole-piperazine scaffold with a 3-methoxyphenyl ketone moiety. Its structure comprises:

  • Benzothiazole core: A benzo-fused thiazole ring substituted with a methylsulfonyl (-SO₂CH₃) group at position 4, enhancing electron-withdrawing properties.
  • Piperazine linker: A six-membered diamine ring connecting the benzothiazole to the methanone group.

This structural architecture is common in bioactive molecules targeting neurological disorders, inflammation, and cancer due to its ability to modulate enzyme activity or receptor binding .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-6-3-5-14(13-15)19(24)22-9-11-23(12-10-22)20-21-18-16(28-20)7-4-8-17(18)29(2,25)26/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOAFSDTCDPUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , with the CAS number 941918-71-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H21_{21}N3_3O4_4S2_2
  • Molecular Weight : 431.5 g/mol
  • Structural Features : The compound contains a methoxyphenyl group, a piperazine moiety, and a methylsulfonyl-substituted benzo[d]thiazole ring. These structural elements are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the solubility and bioavailability of the compound, potentially increasing its efficacy against various microbial strains.

2. Anticancer Properties

Studies have suggested that benzothiazole derivatives possess anticancer activities. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds related to benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

3. Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Research has indicated that derivatives with piperazine structures can exhibit anxiolytic and antidepressant effects. The specific compound may interact with serotonin receptors, influencing mood regulation and anxiety levels.

4. Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to demonstrate anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFocusFindings
Study AAnticancer EfficacyReported IC50 values indicating significant inhibition of cancer cell lines (e.g., MCF-7) at low micromolar concentrations.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study CNeuropharmacologyDemonstrated anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Receptor Interaction : Modulation of serotonin and dopamine receptors contributing to its neuropharmacological effects.
  • Cytokine Inhibition : Reduction in inflammatory markers through the inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Piperazine Hybrids

Compounds with benzothiazole-piperazine backbones exhibit diverse pharmacological activities. Key comparisons include:

Compound Name / ID Substituents / Modifications Key Data (NMR, MS, Elemental Analysis) Bioactivity Insights Reference
Target Compound 4-(Methylsulfonyl)benzo[d]thiazole, 3-methoxyphenyl Not explicitly reported in evidence Hypothesized anticancer potential (structural analogy)
5i (Benzothiazole-triazole hybrid) 4,5-Diphenyl-1,2,4-triazole, phenyl/4-fluorophenyl ¹H-NMR (δ 7.8–7.2 ppm), EI-MS: 593.17, C: 60.77% Antiproliferative activity
5j (Benzothiazole-thioether) Benzo[d]thiazol-2-ylthio group ¹³C-NMR (δ 165.2 ppm, C=O), EI-MS: 507.10, N: 19.39% Enhanced solubility vs. 5i
5k (Benzimidazole hybrid) Benzo[d]imidazol-2-ylthio group EI-MS: 490.13, C: 56.43%, H: 4.46% Moderate cytotoxicity

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 4-methylsulfonyl group on benzothiazole may improve binding affinity compared to 5j’s thioether group, as sulfonyl groups enhance polarity and hydrogen-bonding capacity .
  • Methoxy vs.
Piperazine-Linked Aryl Ketones

Piperazine derivatives with aryl ketone substituents are explored for CNS and anticancer applications:

Compound Name / ID Core Structure Key Modifications Synthesis Method Reference
Target Compound Benzo[d]thiazole-piperazine Methylsulfonyl, 3-methoxyphenyl Not reported in evidence
MK37 (21) Thiophene-2-carboxylic acid 4-(Trifluoromethyl)phenyl HOBt/TBTU coupling, DMF, rt
4g (Coumarin derivative) Chromen-2-one 4-Methyl-benzyl, methoxy Aldehyde-amine condensation

Key Observations :

  • Heterocyclic vs.
  • Sulfonyl vs.
Sulfonyl-Containing Piperazines

Sulfonyl groups are critical for solubility and receptor interactions:

Compound Name / ID Sulfonyl Group Position Partner Substituents Bioactivity Reference
Target Compound 4-(Methylsulfonyl) on benzothiazole 3-Methoxyphenyl Hypothesized kinase inhibition
7a–x (Phenylsulfonyl) Attached to piperazine Tetrazole-thioether Anticancer screening
5i (Triazole-sulfonyl) Absent; triazole-thioether 4,5-Diphenyltriazole Antiproliferative activity

Key Observations :

  • Positional Effects : The target’s sulfonyl group on benzothiazole (vs. piperazine in 7a–x) may reduce steric hindrance, enabling deeper binding pocket penetration .
  • Synergy with Methoxy Groups: The 3-methoxyphenyl in the target compound could synergize with the sulfonyl group to enhance solubility and target engagement compared to non-methoxy analogs .

Q & A

Basic: What are the key considerations for synthesizing (3-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

Methodological Answer:
Synthesis requires multi-step optimization. A common approach involves:

Core Formation : Construct the benzo[d]thiazole-2-ylpiperazine scaffold via nucleophilic substitution between 4-(methylsulfonyl)benzo[d]thiazol-2-amine and piperazine under reflux in anhydrous DMF (120°C, 12h) .

Methanone Coupling : React the piperazine intermediate with 3-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C → RT, 6h). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Critical Parameters : Monitor reaction progress with TLC and optimize yields by controlling moisture (anhydrous conditions) and stoichiometric ratios (1:1.2 for amine:acyl chloride).

Basic: How is the compound structurally validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and computational techniques:

  • NMR : Confirm methoxy (δ 3.8–4.0 ppm, singlet) and methylsulfonyl (δ 3.2 ppm, singlet) groups in 1^1H NMR. 13^{13}C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the exact mass (e.g., calculated m/z 457.12 for C20_{20}H20_{20}N3_3O4_4S2_2) .
  • X-ray Crystallography (if crystalline): Resolve piperazine ring conformation and dihedral angles between aromatic moieties .

Advanced: How can computational modeling predict target interactions for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinase domains). Parameterize the methylsulfonyl group as a hydrogen-bond acceptor .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction entropy .

SAR Insights : Compare docking scores of derivatives (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify critical substituents .

Advanced: What in vitro models are suitable for evaluating its antiproliferative activity?

Methodological Answer:

  • Cell Lines : Use NCI-60 panels, prioritizing cancer types with overexpression of sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • Assay Protocol :
    • Seed cells (5,000/well) in 96-well plates.
    • Treat with 0.1–100 µM compound for 48h.
    • Measure viability via MTT assay (OD570_{570} nm).
    • Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Control Compounds : Compare to cisplatin or 5-FU to benchmark potency.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or impurity. Address via:

Purity Validation : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Dose-Response Repetition : Test multiple batches across independent labs.

Off-Target Screening : Use kinase profiling (Eurofins) to identify non-specific binding .

Mechanistic Studies : Perform RNA-seq on treated cells to map pathway activation (e.g., apoptosis vs. autophagy) .

Advanced: How to design derivatives for improved metabolic stability?

Methodological Answer:

Metabolic Hotspots : Identify labile groups (e.g., methylsulfonyl) via hepatic microsome assays (human/rat, 1 mg/mL, 1h incubation) .

Structural Modifications :

  • Replace methoxy with electron-withdrawing groups (e.g., -CF3_3) to reduce Phase I oxidation .
  • Introduce piperazine N-methylation to block CYP3A4-mediated degradation .

In Silico ADMET : Predict logP (<3), solubility (SwissADME), and CYP inhibition (admetSAR) .

Basic: What analytical techniques assess compound stability under storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d > 200°C indicates shelf stability) .
  • HPLC Monitoring : Store at 4°C, -20°C, and RT; analyze monthly for degradation peaks (e.g., hydrolysis of sulfonyl group) .
  • Light Sensitivity : Expose to UV (254 nm) for 24h; track changes via UV-Vis spectroscopy (λmax_{\text{max}} shifts >5 nm indicate instability) .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

Target Identification : Use affinity chromatography (immobilized compound) with MS/MS to pull down binding proteins .

CRISPR-Cas9 Knockout : Delete putative targets (e.g., EGFR) in cell lines; assess resistance via IC50_{50} shifts .

Kinase Assays : Test inhibition of recombinant kinases (e.g., PI3Kγ) at 10 µM compound (DiscoverX KINOMEscan) .

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